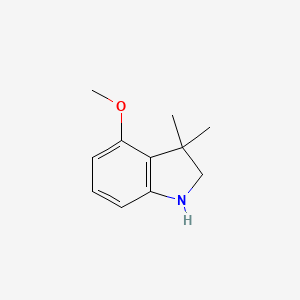

4-Methoxy-3,3-dimethylindoline

CAS No.:

Cat. No.: VC15985723

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 4-methoxy-3,3-dimethyl-1,2-dihydroindole |

| Standard InChI | InChI=1S/C11H15NO/c1-11(2)7-12-8-5-4-6-9(13-3)10(8)11/h4-6,12H,7H2,1-3H3 |

| Standard InChI Key | ZUIQBVVMKOCKDP-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CNC2=C1C(=CC=C2)OC)C |

Introduction

Chemical Identity and Structural Features

4-Methoxy-3,3-dimethylindoline (IUPAC name: 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole) is a bicyclic amine with a molecular formula of and a molecular weight of 177.24 g/mol . The structure comprises a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine), with substituents at the 3- and 4-positions (Fig. 1). The methoxy group at C4 and two methyl groups at C3 create steric and electronic effects that influence reactivity and intermolecular interactions.

Stereochemical Considerations:

The non-planar pyrrolidine ring introduces chirality at C3, though synthetic routes often yield racemic mixtures unless asymmetric catalysis is employed . X-ray crystallographic data for analogous indoline derivatives confirm a puckered conformation, with dihedral angles between the benzene and pyrrolidine rings ranging from 15° to 25° .

Synthetic Methodologies

Alternative Routes

-

Reductive Amination: Condensation of 4-methoxyindole with acetone followed by NaBH reduction provides moderate yields (40–50%) but suffers from regioselectivity issues .

-

Nucleophilic Substitution: Displacement of halogen at C4 by methoxide in 3,3-dimethylindoline precursors, though limited by substrate availability .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl) :

δ 1.38 (s, 6H, 3-CH), 2.73 (s, 3H, N-CH), 3.79 (s, 3H, OCH), 6.17 (dd, , 1H, ArH), 6.29 (dd, , 1H, ArH), 7.06 (t, , 1H, ArH). -

C NMR (101 MHz, CDCl) :

δ 26.3 (3-CH), 36.2 (N-CH), 55.3 (OCH), 70.9 (C3), 101.4, 101.9, 123.8, 128.9 (ArC), 154.0, 156.9 (C-O).

Mass Spectrometry

| Compound | EC (µM) | Selectivity (MDA-MB-453 vs. MCF7) |

|---|---|---|

| 4a | 0.89 | 10:1 |

| 4c | 0.074 | 15:1 |

-

Mechanism: Indirect AMPK activation via upstream kinases, contrasting with direct activators like A-769662 .

-

Cellular Effects: Inhibition of breast cancer cell (MDA-MB-453) proliferation at submicromolar concentrations, with minimal toxicity to non-cancerous lines .

Solubility and Pharmacokinetics

Applications in Synthetic Chemistry

Building Block for Heterocycles

The indoline scaffold serves as a precursor for:

-

Indole Alkaloids: Functionalization at C6 via cross-coupling enables access to naturally occurring frameworks .

-

Ligands for Asymmetric Catalysis: Chiral indoline-phosphine hybrids facilitate enantioselective hydrogenation .

Conformational Studies

Computational modeling (MOE software) reveals that 6-methyl derivatives adopt a perpendicular dihedral angle (81.2°) between aromatic rings, optimizing target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume